Ethyl 3-(thiophen-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(thiophen-2-yl)propanoate: is an organic compound belonging to the class of esters It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propanoate group through an ethyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Claisen Condensation: One common method for synthesizing ethyl 3-(thiophen-2-yl)propanoate involves the Claisen condensation reaction.
Esterification: Another method involves the esterification of 3-(thiophen-2-yl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS), sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: 3-(thiophen-2-yl)propanoic acid
Reduction: 3-(thiophen-2-yl)propanol
Substitution: Halogenated thiophene derivatives
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(thiophen-2-yl)propanoate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 3-(thiophen-2-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, in the synthesis of pharmaceuticals, it can act as a precursor that undergoes further chemical transformations to produce active drug molecules .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(furan-2-yl)propanoate: Similar structure but contains a furan ring instead of a thiophene ring.
Ethyl 3-(pyridin-2-yl)propanoate: Contains a pyridine ring, offering different electronic properties and reactivity.
Ethyl 3-(benzofuran-2-yl)propanoate: Features a benzofuran ring, which can influence its biological activity and applications.
Uniqueness: Ethyl 3-(thiophen-2-yl)propanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it valuable in the synthesis of compounds with specific electronic and biological activities.
Eigenschaften
Molekularformel |
C9H12O2S |
---|---|
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
ethyl 3-thiophen-2-ylpropanoate |
InChI |
InChI=1S/C9H12O2S/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-4,7H,2,5-6H2,1H3 |
InChI-Schlüssel |
ZIGQNBZKDGBLCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.